molecular formula C17H19N3O2 B2599636 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide CAS No. 383146-15-4

4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide

Cat. No.: B2599636
CAS No.: 383146-15-4
M. Wt: 297.358
InChI Key: LMTDGZRXGIDDOY-UHFFFAOYSA-N
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Description

4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide is a chemical compound with a complex structure that includes a morpholine ring, a pyridine ring, and a benzenecarboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide typically involves multiple steps, including the formation of the morpholine and pyridine rings, followed by their coupling with the benzenecarboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide include other benzenecarboxamide derivatives with different substituents on the morpholine or pyridine rings. Examples include:

  • 4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide
  • 4-methyl-N-(6-morpholino-3-pyridinyl)benzamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and participate in diverse chemical reactions.

Biological Activity

4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide, often referred to as a morpholino compound, has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic applications, and biological efficacy.

Chemical Structure and Properties

The compound features a morpholino ring, a pyridine moiety, and a benzenecarboxamide group, which contribute to its biological activity. Its molecular formula is C15H18N2OC_{15}H_{18}N_{2}O, with a molecular weight of approximately 246.32 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain kinases and modulate signaling pathways critical in cancer proliferation and survival.

Key Mechanisms:

  • Inhibition of mTOR Pathway : This compound acts as an inhibitor of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism. Studies indicate that it can achieve subnanomolar IC50 values against mTOR, demonstrating potent inhibitory effects .
  • Impact on Cell Proliferation : In vitro assays have shown that this compound significantly reduces cell viability in various cancer cell lines, indicating its potential as an anti-cancer agent .

Biological Activity Data

Activity IC50 Value Cell Line
mTOR Inhibition< 1 nMVarious cancer cell lines
Src/Abl Kinase InhibitionLow nanomolar rangeK562 (CML model)
Antiproliferative EffectSignificantSolid tumor cell lines

Case Studies

  • In Vivo Efficacy in Cancer Models :
    • A study demonstrated that this compound exhibited significant tumor regression in K562 xenograft models of chronic myelogenous leukemia (CML). The compound showed low toxicity while effectively reducing tumor size, indicating its therapeutic potential in hematological malignancies .
  • Combination Therapies :
    • Research has explored the efficacy of this compound in combination with other chemotherapeutic agents. The results suggest enhanced anti-tumor activity when used synergistically with established drugs, providing a basis for future combination therapy strategies .

Therapeutic Applications

The promising biological activity of this compound positions it as a candidate for various therapeutic applications:

  • Cancer Treatment : Its role as an mTOR inhibitor makes it suitable for targeting cancers that exhibit mTOR pathway activation.
  • Inflammatory Diseases : Preliminary studies suggest potential anti-inflammatory properties, warranting further investigation into its use for conditions like rheumatoid arthritis.

Properties

IUPAC Name

4-methyl-N-(6-morpholin-4-ylpyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-2-4-14(5-3-13)17(21)19-15-6-7-16(18-12-15)20-8-10-22-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTDGZRXGIDDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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